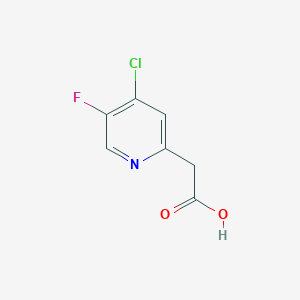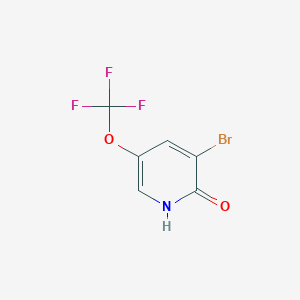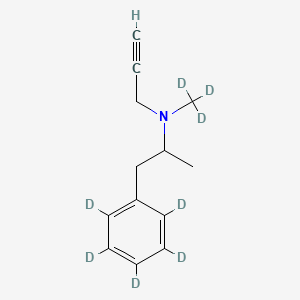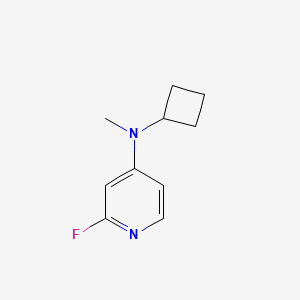
N-cyclobutyl-2-fluoro-N-methylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutyl-2-fluoro-N-methylpyridin-4-amine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a cyclobutyl group, a fluorine atom, and a methyl group attached to a pyridine ring. Fluorinated pyridines are known for their unique chemical and biological properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as Selectfluor® or other fluorinating agents . The cyclobutyl group can be introduced through cycloalkylation reactions, where cyclobutyl halides react with pyridine derivatives under specific conditions .
Industrial Production Methods
Industrial production of N-cyclobutyl-2-fluoro-N-methylpyridin-4-amine may involve optimized synthetic routes to achieve higher yields and purity. These methods often include multi-step processes with careful control of reaction conditions, such as temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-2-fluoro-N-methylpyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-cyclobutyl-2-fluoro-N-methylpyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cyclobutyl-2-fluoro-N-methylpyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclobutyl and methyl groups contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar chemical properties.
N-methylpyridin-4-amine: Lacks the fluorine and cyclobutyl groups but shares the pyridine core structure.
Cyclobutylamine: Contains the cyclobutyl group but lacks the pyridine ring
Uniqueness
N-cyclobutyl-2-fluoro-N-methylpyridin-4-amine is unique due to the combination of the cyclobutyl, fluorine, and methyl groups on the pyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
Molecular Formula |
C10H13FN2 |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
N-cyclobutyl-2-fluoro-N-methylpyridin-4-amine |
InChI |
InChI=1S/C10H13FN2/c1-13(8-3-2-4-8)9-5-6-12-10(11)7-9/h5-8H,2-4H2,1H3 |
InChI Key |
LTEUERAAUQMOLC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCC1)C2=CC(=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


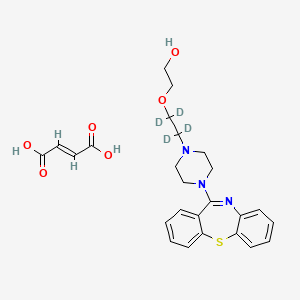
![(Z)-N'-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13440508.png)

![[[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13440517.png)

![N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide](/img/structure/B13440538.png)
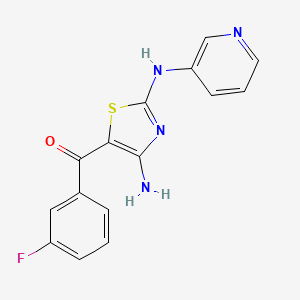
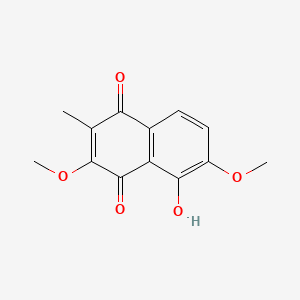
![Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate](/img/structure/B13440564.png)
